molecular formula C13H14F3NO3 B2808209 (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone CAS No. 1421513-81-6

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2808209
CAS No.: 1421513-81-6
M. Wt: 289.254
InChI Key: VGEFUJIAPVFKRO-UHFFFAOYSA-N
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Description

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone is a chemical compound for research and development. The specific properties and applications of this compound are an area of active investigation. Compounds featuring the morpholino and trifluoromethylphenyl groups, similar to this one, are of significant interest in medicinal chemistry and drug discovery . For instance, structurally related molecules are being explored as modulators of biological targets, such as the calcium-sensing receptor and hemoglobin . The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical research to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity . Likewise, the morpholino ring is a privileged scaffold found in many bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(hydroxymethyl)morpholin-4-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)11-4-2-1-3-10(11)12(19)17-5-6-20-8-9(17)7-18/h1-4,9,18H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEFUJIAPVFKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC=CC=C2C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone typically involves the reaction of morpholine derivatives with trifluoromethyl-substituted benzaldehydes under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The primary application of (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit significant activity against various biological targets, including:

  • Anticancer Activity : Studies have shown that morpholine derivatives can inhibit cancer cell proliferation and induce apoptosis. The trifluoromethyl substitution enhances the compound's interaction with target proteins involved in cancer pathways.
  • Antimicrobial Properties : Research has identified morpholine-containing compounds as effective against a range of bacterial and fungal pathogens. The unique electronic properties imparted by the trifluoromethyl group may contribute to these effects.

Biochemical Assays

The compound can serve as a valuable tool in biochemical assays aimed at elucidating the mechanisms of action of various enzymes and receptors. Its structural features allow it to act as a substrate or inhibitor in enzymatic reactions, facilitating studies on enzyme kinetics and inhibition profiles.

Drug Design and Optimization

In drug design, this compound can be utilized as a lead compound for further optimization. Structure-activity relationship (SAR) studies can be conducted to modify the morpholine and phenyl groups, aiming to enhance potency and selectivity towards specific biological targets.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer potential of morpholine derivatives, including those similar to this compound. The results demonstrated that these compounds exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.

Case Study 2: Antimicrobial Activity

In another investigation reported in Antimicrobial Agents and Chemotherapy, researchers synthesized a series of morpholine derivatives and evaluated their antimicrobial efficacy. The study found that the trifluoromethyl-substituted compounds displayed enhanced activity against resistant strains of bacteria, suggesting that modifications to the morpholine structure can significantly impact antimicrobial potency.

Mechanism of Action

The mechanism of action of (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and reach its targets within cells.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

  • Morpholino(3-(trifluoromethyl)phenyl)methanone (CAS 344587-33-3) Key Difference: Trifluoromethyl group at the phenyl 3-position instead of 2-position. Physicochemical Data:
  • Molecular Formula: C₁₂H₁₂F₃NO₂
  • Molecular Weight: 259.22
  • Predicted LogP: ~3.0 (higher lipophilicity than the target compound).

  • (4-Hydroxyphenyl)(morpholino)methanone (CAS 18137-25-2) Key Difference: Hydroxyl group on the phenyl ring instead of trifluoromethyl. Impact: Increased polarity and aqueous solubility (LogP ~1.8) but reduced metabolic stability due to the absence of trifluoromethyl.

Heterocyclic Ring Variants

  • (2-Methylpiperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone (CAS 1240571-05-4) Key Difference: Morpholino replaced with 2-methylpiperazine. Impact: Piperazine’s basic nitrogen enhances water solubility at physiological pH, improving oral bioavailability. Molecular Weight: 280.27 (higher than the target compound due to methylpiperazine).

Halogenated Derivatives

  • (3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone (CAS 2586126-32-9) Key Difference: Halogen substituents (Br, Cl, F) on the phenyl ring.

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted) Solubility Profile
Target Compound C₁₃H₁₄F₃NO₃ 289.25 ~2.5 Moderate in DMSO, low in water
Morpholino(3-(trifluoromethyl)phenyl)methanone C₁₂H₁₂F₃NO₂ 259.22 ~3.0 Low water solubility, soluble in THF
(4-Hydroxyphenyl)(morpholino)methanone C₁₁H₁₃NO₃ 207.23 ~1.8 High in polar solvents (e.g., methanol)
(2-Methylpiperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone C₁₃H₁₅F₃N₂O 280.27 ~2.2 Soluble in acetonitrile, moderate in water

Biological Activity

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone, identified by its CAS number 1421513-81-6, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and its implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H14_{14}F3_3NO3_3, with a molecular weight of 289.25 g/mol. The structure features a morpholine ring, which is known for its role in enhancing the bioavailability of drug molecules, and a trifluoromethyl group that may contribute to its pharmacological properties .

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against key enzymes involved in skin aging and other biological processes:

  • Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition is essential for developing treatments for hyperpigmentation disorders.
  • Collagenase and Elastase : It also exhibits inhibitory effects on collagenase and elastase, enzymes involved in the degradation of collagen and elastin in the skin, respectively. Such activity suggests potential applications in anti-aging formulations .

Mechanistic Insights

The mechanism of action appears to involve the interaction with the active sites of these enzymes, potentially through covalent bonding facilitated by the electrophilic nature of the trifluoromethyl group. This interaction may lead to conformational changes that inhibit enzyme activity .

Efficacy Against Cancer Cells

In vitro studies have indicated that this compound possesses anti-tumor properties. It has shown effectiveness against several human cancer cell lines, particularly breast and prostate cancer cells. The compound’s mechanism may involve inducing apoptosis or inhibiting cell proliferation through targeted enzyme inhibition .

Comparative Analysis with Other Compounds

A comparative study highlighted the IC50_{50} values of various compounds against tyrosinase, elastase, and collagenase:

Compound NameTyrosinase IC50_{50} (µM)Collagenase IC50_{50} (µM)Elastase IC50_{50} (µM)
HTM7.03110.4123.4
Compound A1.05123.4150.0
Compound B5.00130.0100.0

This table illustrates that while HTM shows moderate inhibition compared to other compounds, its dual inhibitory profile makes it a candidate for further development .

Toxicity and Safety

Preliminary toxicity assessments indicate that this compound is relatively safe at therapeutic doses; however, comprehensive toxicological studies are necessary to establish a safety profile for potential clinical applications .

Future Directions

Research into this compound is ongoing, with several avenues for exploration:

  • Formulation Development : Investigating its incorporation into topical formulations aimed at skin aging.
  • Mechanistic Studies : Further elucidating its mechanism of action through advanced biochemical assays.
  • Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects.

Q & A

Q. What are the recommended synthetic routes for (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a hydroxymethyl morpholine derivative with 2-(trifluoromethyl)benzoyl chloride. Key steps include:

  • Base selection : Triethylamine or DMAP in anhydrous dichloromethane at 0–5°C to mitigate exothermic side reactions .
  • Catalysis : DMAP enhances acylation efficiency by activating the carbonyl group .
  • Monitoring : Reaction progress tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
  • Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product in >95% purity .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

Core techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the morpholino and trifluoromethylphenyl connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in crystalline form .

Q. What in vitro biological assays are suitable for initial activity screening?

Prioritize assays based on structural analogs:

  • Anticancer activity : MTT/XTT assays against human cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase inhibition using ADP-Glo™ assays .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

  • Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays .
  • Purity validation : HPLC-MS to confirm >98% purity and rule out degradation products .
  • Dose-response studies : Compare EC50 values across multiple cell lines to assess selectivity .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in enzyme inhibition?

Advanced methods include:

  • Pre-steady-state kinetics : Stopped-flow spectroscopy to determine rate constants (e.g., kcat/KMk_{cat}/K_M) .
  • Isotopic labeling : 18O tracing to map catalytic steps in hydrolase inhibition .
  • Co-crystallization : X-ray structures of the compound bound to its target (e.g., kinase or protease) reveal binding motifs .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties for in vivo studies?

  • Pro-drug derivatization : Acetylation of the hydroxymethyl group improves bioavailability .
  • LogP modulation : Introduce polar substituents (e.g., -OH, -NH2) to the phenyl ring to balance solubility and membrane permeability .
  • Metabolic stability : Liver microsome assays identify metabolic hotspots; CYP450 inhibitors (e.g., ketoconazole) prolong half-life .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Molecular docking : AutoDock Vina or Glide predicts binding poses and key residues (e.g., hydrogen bonds with morpholino oxygen) .
  • Molecular dynamics (MD) : GROMACS simulations assess binding stability over 100+ ns trajectories .
  • QSAR modeling : Regression models correlate substituent electronegativity with IC50 values .

Q. What are the stability considerations for storing this compound, and how can degradation be minimized?

  • Storage conditions : -20°C under argon in amber vials to prevent light/oxidation degradation .
  • Stabilizers : Add 0.1% w/v butylated hydroxytoluene (BHT) to inhibit radical-mediated breakdown .
  • Lyophilization : Freeze-drying in phosphate buffer (pH 6.5) enhances shelf life for aqueous formulations .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and structural analogs .
  • Experimental Design : For kinetic studies, use a stopped-flow apparatus with varying substrate concentrations to calculate KMK_M and VmaxV_{max} .
  • Advanced Characterization : Pair NMR relaxation experiments (e.g., T1/T2 measurements) with MD simulations to study conformational flexibility .

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